molecular formula C6H10ClN3 B2495212 4-Hydrazinyl-2-methylpyridine hydrochloride CAS No. 1274887-18-1

4-Hydrazinyl-2-methylpyridine hydrochloride

Cat. No.: B2495212
CAS No.: 1274887-18-1
M. Wt: 159.62
InChI Key: VHUNVXSPCRUSDM-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-methylpyridine hydrochloride is a synthetic organic compound that belongs to the class of hydrazines. It is characterized by the presence of a hydrazinyl group attached to a methylpyridine ring. This compound is often used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-2-methylpyridine hydrochloride typically involves the reaction of 4-chloro-2-methylpyridine with hydrazine hydrate. The reaction is carried out in isopropyl alcohol under a nitrogen atmosphere at a temperature of 150°C for one hour. The resulting mixture is then cooled, and the precipitate is filtered and dried .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-2-methylpyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-Hydrazinyl-2-methylpyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-methylpyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 4-(Hydrazineylmethyl)-2-methylpyridine hydrochloride
  • 3-(Chloromethyl)-2-methylpyridine hydrochloride
  • 2-(Chloromethyl)-6-methylpyridine hydrochloride

Comparison: 4-Hydrazinyl-2-methylpyridine hydrochloride is unique due to its specific hydrazinyl group attached to the methylpyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-(Hydrazineylmethyl)-2-methylpyridine hydrochloride has a different substitution pattern, affecting its reactivity and applications .

Properties

IUPAC Name

(2-methylpyridin-4-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5-4-6(9-7)2-3-8-5;/h2-4H,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUNVXSPCRUSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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